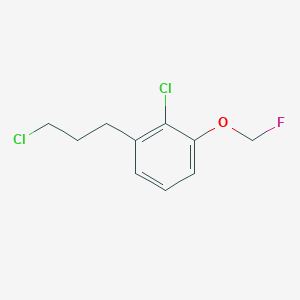
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C10H11Cl2FO It is a derivative of benzene, featuring chloro, chloropropyl, and fluoromethoxy substituents
Preparation Methods
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Clemmensen Reduction: This step reduces the acyl group to an alkane, completing the propyl group addition.
Halogenation: Chlorine is introduced to the benzene ring through a halogenation reaction.
Methoxylation: The fluoromethoxy group is added via a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoromethoxy groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogens, nucleophiles, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and fluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
1-Chloro-2-(3-chloropropyl)-6-(fluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Chloro-2-(3-chloropropyl)-3-(fluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(fluoromethoxy)benzene
- 3-Chloro-2-hydroxypropyl methacrylate
These compounds share similar structural features but differ in the position of substituents, which can significantly influence their chemical properties and applications .
Properties
Molecular Formula |
C10H11Cl2FO |
|---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11Cl2FO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |
InChI Key |
LULJWFQHCXIANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OCF)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















